5-Chloro-2-ethoxypyridin-4-ol
Overview
Description
5-Chloro-2-ethoxypyridin-4-ol is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . . The compound is characterized by the presence of a chlorine atom at the 5th position, an ethoxy group at the 2nd position, and a hydroxyl group at the 4th position of the pyridine ring.
Preparation Methods
The synthesis of 5-Chloro-2-ethoxypyridin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-hydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-ethoxypyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-2-ethoxypyridin-4-ol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position and the ethoxy group at the 2nd position play crucial roles in its binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids .
Comparison with Similar Compounds
5-Chloro-2-ethoxypyridin-4-ol can be compared with other similar compounds, such as:
5-Chloro-2-methoxypyridin-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-2-ethoxypyridin-4-ol: Similar structure but with a bromine atom instead of a chlorine atom.
2-Ethoxypyridin-4-ol: Lacks the chlorine atom at the 5th position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-2-ethoxy-1H-pyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7-3-6(10)5(8)4-9-7/h3-4H,2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUSZGVHBBTCIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(=CN1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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